molecular formula C17H20N6OS B2793679 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1797576-89-6

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2793679
CAS RN: 1797576-89-6
M. Wt: 356.45
InChI Key: BMIKFVYRGQNOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are a group of drugs that target the JAK family of enzymes involved in various cellular processes, including immune responses, inflammation, and hematopoiesis.

Mechanism Of Action

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea exerts its pharmacological effects by inhibiting the activity of JAK enzymes, particularly JAK3. JAK3 is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are important for the development and function of immune cells. By inhibiting JAK3, 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea reduces the production of pro-inflammatory cytokines and suppresses the immune response.
Biochemical and Physiological Effects:
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce inflammation, suppress the immune response, and inhibit the proliferation of immune cells. In clinical trials, 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to improve the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Advantages And Limitations For Lab Experiments

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several advantages for lab experiments. The compound is highly selective for JAK3 and has a long half-life, which makes it suitable for once-daily dosing. However, 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has some limitations, including its potential for off-target effects and the risk of infections due to its immunosuppressive effects.

Future Directions

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has shown promising results in preclinical and clinical studies, and several future directions for research are possible. These include the investigation of the compound's efficacy in other autoimmune diseases, the development of more selective JAK inhibitors, and the combination of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea with other immunomodulatory agents to enhance its therapeutic effects. Additionally, further studies are needed to explore the long-term safety and efficacy of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea in different patient populations.

Synthesis Methods

The synthesis of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves several steps, starting from the reaction of 3-cyanopyrazine-2-carboxylic acid with piperidine, followed by the protection of the resulting amine with a Boc group. The Boc-protected amine is then reacted with 4-chloromethyl-2-thiophenemethyl chloride to obtain the desired compound.

Scientific Research Applications

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. The compound has been shown to inhibit the activity of JAK enzymes, which play a crucial role in the pathogenesis of these diseases.

properties

IUPAC Name

1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6OS/c18-10-15-16(20-6-5-19-15)23-7-3-13(4-8-23)11-21-17(24)22-12-14-2-1-9-25-14/h1-2,5-6,9,13H,3-4,7-8,11-12H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIKFVYRGQNOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

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